N6-Benzoyl-3'-O-methyladenosine

Oligonucleotide Synthesis Nuclease Stability RNA Chemistry

N6-Benzoyl-3'-O-methyladenosine is a dual-modified purine nucleoside featuring an N6-benzoyl protecting group and a 3'-O-methyl substitution on the ribose moiety. Unlike the common 2'-O-methyl positional isomer, the 3'-O-methyl group confers distinct exonuclease resistance and altered RNA-binding interactions, making it essential for synthesizing stable antisense oligonucleotides and siRNAs via solid-phase phosphoramidite chemistry. Generic substitution with N6-benzoyladenosine (CAS 4546-55-8) or 2'-O-methyl analogs is scientifically unsound, as the 3'-O-methyl modification imparts unique enzymatic stability and solubility properties critical to downstream coupling efficiency. Procure this protected monomer for custom oligo synthesis, epitranscriptomics research, and antiviral nucleoside library development.

Molecular Formula C18H19N5O5
Molecular Weight 385.4 g/mol
CAS No. 85090-30-8
Cat. No. B1453603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-3'-O-methyladenosine
CAS85090-30-8
Molecular FormulaC18H19N5O5
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO
InChIInChI=1S/C18H19N5O5/c1-27-14-11(7-24)28-18(13(14)25)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1
InChIKeyMCFYIRSCNBGQBD-XWXWGSFUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Benzoyl-3'-O-methyladenosine (CAS 85090-30-8): Procurement-Relevant Chemical Profile and Nucleoside Class Context


N6-Benzoyl-3'-O-methyladenosine (CAS 85090-30-8) is a synthetic purine nucleoside analog featuring dual structural modifications: an N6-benzoyl protecting group and a 3'-O-methyl substitution on the ribose moiety . As a member of the 3'-modified nucleoside derivative class, this compound is primarily utilized as a protected monomer intermediate in oligonucleotide synthesis and as a research tool for investigating RNA modification pathways . Purine nucleoside analogs as a class exhibit broad antitumor activity targeting indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis . The 3'-O-methyl group distinguishes this compound from the more common 2'-O-methyl positional isomer, conferring distinct physicochemical and enzymatic stability properties relevant to nucleic acid chemistry applications .

Why N6-Benzoyl-3'-O-methyladenosine Cannot Be Readily Replaced by Other Nucleoside Analogs or Protected Adenosine Derivatives


Generic substitution among nucleoside analogs or protected adenosine derivatives is scientifically unsound due to divergent structural modifications that dictate distinct biological activity profiles, synthetic utility, and physicochemical properties. The 3'-O-methyl group in N6-Benzoyl-3'-O-methyladenosine represents a positional isomer distinct from the widely studied 2'-O-methyl modification, with the 3'-O-methyl group conferring differential protection against exonucleolytic degradation and altered RNA-binding interactions . In contrast to simple N6-benzoyladenosine (CAS 4546-55-8), which lacks the 3'-O-methyl moiety, the dual-modified compound exhibits unique solubility and stability characteristics that impact its utility in solid-phase oligonucleotide synthesis protocols . Furthermore, while purine nucleoside analogs as a class share broad antitumor activity through DNA synthesis inhibition, the specific substitution pattern on the ribose ring substantially modulates pharmacokinetic properties and enzyme recognition, as evidenced by the distinct Ki values observed for related 3'-O-methylated adenosine derivatives . The quantitative evidence provided below substantiates these critical points of differentiation that inform rational procurement decisions.

N6-Benzoyl-3'-O-methyladenosine: Quantifiable Differentiation Evidence for Procurement and Experimental Design


3'-O-Methyl Modification Confers Exonuclease Resistance Relative to Unmodified Adenosine

The 3'-O-methyl group in N6-Benzoyl-3'-O-methyladenosine provides structural protection against 3'-exonucleases, a critical attribute for oligonucleotide therapeutics and antisense applications. This modification represents a positional isomer of the more extensively characterized 2'-O-methyl group, with studies on 2'-O-modified oligonucleotides demonstrating enhanced stability against serum nucleases by factors exceeding 10-fold relative to unmodified counterparts . While direct exonuclease resistance data for this specific compound remain to be published, the class-level inference from structurally analogous 2'-O-methyl and 3'-O-methyl nucleosides supports that 3'-O-methylation confers comparable or enhanced protection against 3'-exonuclease degradation [1]. This stability advantage is not present in N6-benzoyladenosine (CAS 4546-55-8) or unmodified adenosine, which lack the ribose methylation.

Oligonucleotide Synthesis Nuclease Stability RNA Chemistry

3'-O-Methyladenosine Core Exhibits Adenosine Deaminase Inhibition with Ki of 493 µM

The 3'-O-methyladenosine core structure, which forms the scaffold of N6-Benzoyl-3'-O-methyladenosine, demonstrates measurable inhibition of adenosine deaminase type VII with a Ki value of 493 µM . This enzymatic inhibition profile is distinct from that of unmodified adenosine and other nucleoside analogs lacking the 3'-O-methyl group. For comparison, the endogenous substrate adenosine exhibits a Km value of approximately 30-50 µM for adenosine deaminase, indicating that 3'-O-methylation reduces enzyme affinity by approximately one order of magnitude [1]. This quantitative enzyme interaction data provides a benchmark for comparing the biochemical behavior of 3'-O-methylated adenosines versus non-methylated analogs.

Enzyme Inhibition Adenosine Deaminase Antiviral Research

3'-O-Methyladenosine Demonstrates Antiviral Activity Against West Nile Virus

The 3'-O-methyladenosine core structure exhibits antiviral activity against West Nile Virus, as documented in vendor and literature sources . This activity is attributed to the compound's ability to act as an RNA chain terminator in its triphosphorylated form, preferentially inhibiting early virus-specific RNA synthesis [1]. While the N6-benzoyl protecting group in N6-Benzoyl-3'-O-methyladenosine renders the compound biologically inert until deprotected, this underlying antiviral activity of the core scaffold distinguishes 3'-O-methylated adenosines from other nucleoside analog classes that lack this specific activity profile. In contrast, unmodified adenosine does not exhibit comparable antiviral efficacy against West Nile Virus.

Antiviral West Nile Virus Viral Replication Inhibition

Purine Nucleoside Analog Class Exhibits Broad Antitumor Activity via DNA Synthesis Inhibition

N6-Benzoyl-3'-O-methyladenosine belongs to the purine nucleoside analog class, which is characterized by broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanism of this compound class relies on inhibition of DNA synthesis and induction of apoptosis, as documented across multiple purine nucleoside analogs including fludarabine, cladribine, and clofarabine [1]. While the N6-benzoyl protecting group temporarily masks biological activity, the underlying purine nucleoside scaffold retains the structural determinants necessary for anticancer activity upon deprotection. This class-level mechanism distinguishes purine nucleoside analogs from other nucleoside derivative classes such as pyrimidine analogs, which operate through distinct mechanisms including thymidylate synthase inhibition.

Anticancer DNA Synthesis Inhibition Lymphoid Malignancies

N6-Benzoyl-3'-O-methyladenosine: Optimal Procurement Scenarios and Research Applications


Solid-Phase Oligonucleotide Synthesis as a Protected Adenosine Monomer

N6-Benzoyl-3'-O-methyladenosine serves as a protected adenosine monomer in solid-phase oligonucleotide synthesis, where the N6-benzoyl group protects the exocyclic amine during phosphoramidite coupling and is subsequently removed by ammonolysis. The 3'-O-methyl group confers nuclease resistance to the resulting oligonucleotide, making this compound particularly valuable for synthesizing antisense oligonucleotides and siRNAs requiring enhanced biological stability . Procurement is indicated for laboratories engaged in custom oligonucleotide synthesis where 3'-O-methyl modification is specified for stability enhancement.

RNA Modification Research and Epitranscriptomics Studies

This compound is utilized as a research tool for investigating RNA modification pathways, particularly those involving 3'-O-methylation. The dual modification (N6-benzoyl and 3'-O-methyl) enables studies of how these structural elements influence RNA processing, enzyme recognition, and gene expression regulation . The compound's classification as a 3'-modified nucleoside derivative positions it for epitranscriptomics research focused on non-canonical RNA methylation patterns.

Antiviral Drug Discovery Scaffold Development

The 3'-O-methyladenosine core scaffold exhibits antiviral activity against West Nile Virus and other RNA viruses via RNA chain termination . N6-Benzoyl-3'-O-methyladenosine can be employed as a protected precursor for synthesizing libraries of N6-modified adenosine analogs for antiviral screening campaigns. This application is particularly relevant for medicinal chemistry programs targeting emerging RNA viruses where nucleoside analog-based inhibitors are a primary strategy.

Anticancer Nucleoside Analog Intermediate

As a purine nucleoside analog, this compound serves as an intermediate for developing anticancer agents targeting indolent lymphoid malignancies through DNA synthesis inhibition and apoptosis induction . The protected form enables selective deprotection and further functionalization at the N6 position, facilitating structure-activity relationship (SAR) studies of adenosine receptor agonists and antagonists in oncology research [1].

Quote Request

Request a Quote for N6-Benzoyl-3'-O-methyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.